2-Benzyl-3-methoxy-3-oxopropanoic acid
Description
2-Benzyl-3-methoxy-3-oxopropanoic acid is a substituted propanoic acid derivative featuring a benzyl group at the 2-position, a methoxy group at the 3-position, and a ketone moiety. Its structure combines aromatic, ester-like, and carboxylic acid functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-benzyl-3-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |
InChI Key |
WAJDPZSFXFVORE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate ()
- Structure : Ethyl ester variant with a 2-methoxyphenyl group instead of benzyl.
- Key Differences: The ethyl ester group enhances lipophilicity compared to the carboxylic acid group in the target compound, affecting solubility and reactivity.
- Applications: Primarily used as a precursor for heterocyclic synthesis (e.g., imidazoles or quinolines) due to its reactive β-ketoester group [3].
3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic Acid ()
- Structure : Benzyloxy group at the 3-position and dimethyl substituents at the 2-position.
- Key Differences :
- The dimethyl groups increase steric bulk, reducing susceptibility to enzymatic degradation compared to the unsubstituted target compound.
- Predicted pKa of 2.91 (vs. ~2–3 for typical carboxylic acids) suggests similar acidity but altered solubility in aqueous media [7].
- Applications: Potential use in prodrug design due to its stabilized ester moiety and tunable lipophilicity.
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic Acid ()
- Structure: Trifluoromethyl group at the 3-position and a benzyloxycarbonyl-protected amino group.
- Key Differences: The trifluoromethyl group enhances electronegativity, increasing metabolic stability and altering electronic effects (e.g., stronger electron-withdrawing character). The carbamate-protected amino group introduces hydrogen-bonding capabilities absent in the target compound [6].
- Applications : Likely used in peptide mimetics or fluorinated drug candidates.
3-Benzoylpropionic Acid (4-Oxo-4-phenylbutyric Acid) ()
- Structure : Longer carbon chain with a benzoyl group and ketone at the 4-position.
- The ketone at the 4-position (vs. 3-position in the target compound) changes regioselectivity in reactions like Michael additions [2].
- Applications : Intermediate in synthesizing aromatic ketones and anti-inflammatory agents.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | pKa (Predicted/Measured) | Notable Properties |
|---|---|---|---|---|---|
| 2-Benzyl-3-methoxy-3-oxopropanoic acid | C11H12O4 | 220.21 | Benzyl, methoxy, ketone, COOH | ~2.5–3.0 | High reactivity at β-keto acid moiety |
| Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | C12H14O4 | 234.24 | 2-Methoxyphenyl, ethyl ester | N/A | Enhanced lipophilicity |
| 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid | C12H14O4 | 234.24 | Benzyloxy, dimethyl, COOH | 2.91 (predicted) | Steric hindrance, metabolic stability |
| 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | C11H10F3NO4 | 277.20 | CF3, carbamate, COOH | ~2.8 | Fluorine-induced stability |
| 3-Benzoylpropionic acid | C10H10O3 | 178.18 | Benzoyl, ketone, COOH | ~3.1 | Flexible backbone |
Research Findings and Implications
- Reactivity: The β-keto acid group in this compound is more electrophilic than ester derivatives (e.g., Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate), favoring nucleophilic attacks in synthetic applications [1][5].
- Synthetic Utility : Benzyl-protected derivatives (e.g., ) demonstrate the importance of protecting groups in multi-step syntheses, suggesting analogous strategies for the target compound [7].
Q & A
Basic Research Questions
Q. What synthetic routes are reported for the preparation of 2-Benzyl-3-methoxy-3-oxopropanoic acid, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as esterification, nucleophilic substitution, or protection/deprotection strategies. For example, a benzyl group may be introduced via alkylation of a methoxy-oxopropanoate precursor under anhydrous conditions using a base like NaH or K₂CO₃. Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (0–25°C) to minimize side reactions. Purification often involves column chromatography or recrystallization .
- Table : Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF | 65–75 | |
| Carbodiimide Coupling | DCC, DMAP, CH₂Cl₂ | 50–60 |
Q. Which analytical techniques are most effective for confirming structural identity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., methoxy at δ ~3.3–3.5 ppm, carbonyl at δ ~170–175 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What safety protocols and PPE are recommended for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Control : Avoid inhalation/contact; wash skin with water for 15 minutes if exposed.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Q. What functional group transformations are applicable to this compound?
- Methodological Answer :
- Hydrolysis : Convert the methoxy ester to carboxylic acid using aqueous HCl/THF (1:1) at reflux .
- Reduction : Reduce the oxo group to hydroxyl with NaBH₄ in ethanol (0°C, 2 hours) .
Advanced Research Questions
Q. How can contradictions in reaction mechanisms (e.g., pH-dependent ester hydrolysis vs. decarboxylation) be resolved?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC at varying pH (2–12) to identify dominant pathways.
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis intermediates .
- Computational Modeling : DFT calculations to compare activation energies of competing pathways .
Q. What in silico strategies predict the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., proteases). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. benzyl) on bioactivity using CoMFA/CoMSIA .
Q. How can multi-step synthesis protocols be optimized to minimize side reactions?
- Methodological Answer :
- Protection Strategies : Temporarily block reactive sites (e.g., amino groups with Boc protection) before introducing benzyl groups .
- Flow Chemistry : Continuous flow systems to control residence time and reduce byproduct formation .
Q. How should accelerated stability studies evaluate degradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
